Head-to-Head Comparison: 6-Methyl vs. 6-Ethyl Substitution on Dual TS/DHFR Inhibitory Potency
Direct comparison within the same study reveals that the 6-ethyl analog (Compound 2) exhibits a 100- to 1000-fold (2-3 orders of magnitude) increase in potency against human TS and DHFR compared to the 6-methyl analog (Compound 1) [1]. This dramatic difference highlights the critical role of the 6-position substituent size and lipophilicity in target engagement.
| Evidence Dimension | Dual TS/DHFR Inhibitory Potency |
|---|---|
| Target Compound Data | Compound 1 (6-methyl analog): IC50 values not explicitly stated in abstract but potency is baseline for 2-3 orders of magnitude increase. |
| Comparator Or Baseline | Compound 2 (6-ethyl analog): TS IC50 = 54 nM, DHFR IC50 = 19 nM. |
| Quantified Difference | Potency increase of 2-3 orders of magnitude for 6-ethyl over 6-methyl. |
| Conditions | In vitro enzyme inhibition assays against human TS and DHFR. |
Why This Matters
Procurement of the 6-methyl scaffold is essential for establishing a baseline SAR, as even minor alkyl substitutions at the 6-position yield vastly different potency profiles, necessitating precise control over the starting material.
- [1] Gangjee A, et al. Design, synthesis, and X-ray crystal structure of classical and nonclassical 2-amino-4-oxo-5-substituted-6-ethylthieno[2,3-d]pyrimidines as dual thymidylate synthase and dihydrofolate reductase inhibitors and as potential antitumor agents. J Med Chem. 2009 Aug 13;52(15):4892-902. View Source
